molecular formula C21H24O2 B162503 Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)- CAS No. 1745-89-7

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

Cat. No.: B162503
CAS No.: 1745-89-7
M. Wt: 308.4 g/mol
InChI Key: WOCGGVRGNIEDSZ-UHFFFAOYSA-N
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Description

2,2′ -Diallylbisphenol A (DABA) is a diallyl based epoxy modification agent that blends with the resin to improve the mechanical property of the epoxy material. It is majorly used in novalac based resins, which can be further cured with bismaleimides (BMI) for aerospace, electronics and wireless communication based applications.

Scientific Research Applications

  • Bioremediation of Environmental Pollutants

    • A study found that laccase from Fusarium incarnatum UC-14 in a reverse micelles system effectively degrades Bisphenol A, a phenolic environmental pollutant, demonstrating a potential application in bioremediation processes (Chhaya & Gupte, 2013).
  • Analytical Chemistry in Food Safety

    • Research on preparing isotopomers of this phenol variant for use in stable isotope dilution mass spectrometry highlights its utility in measuring Bisphenol A levels in beverages, emphasizing its importance in food safety analysis (Varelis & Balafas, 2000).
  • Coordination Chemistry and Metal Ion Interaction

    • The synthesis and study of new polyamino-phenolic ligands with applications in coordination chemistry have been reported, demonstrating how these phenol derivatives interact with various metal ions like Cu(II), Zn(II), and Cd(II) (Ambrosi et al., 2003).
  • Optical Storage and Polymer Science

    • A study on azo polymers derived from this phenol for reversible optical storage suggests potential applications in the field of data storage and polymer science (Meng et al., 1996).
  • Synthesis and Characterization of Phenol Derivatives

    • Research on the synthesis of phenol derivatives, such as 4,4'-(dimethylsilylene) bis(phenyl chloroformate), provides insights into their chemical properties and potential applications in the synthesis of polymers (Terraza et al., 2004).
  • Catalysis and Organic Synthesis

    • Phenolic compounds have been explored as catalysts for the oxidation of organic compounds, exemplified by tetranuclear copper(ii)-Schiff-base complexes derived from phenols, which show effectiveness in the oxidation of cyclohexane and toluene (Roy & Manassero, 2010).
  • Pharmaceutical Research

    • The isolation of new phenolic derivatives from natural sources like Galeola faberi, with potential pharmacological applications, exemplifies the role of these compounds in medicinal chemistry (Yi-ming et al., 1993).
  • Polymerization Processes

    • A study on a highly efficient catalyst for the polymerization of ε-Caprolactone and l-Lactide, derived from a phenolic compound, shows its application in polymer science, particularly in the synthesis of biodegradable plastics (Liu et al., 2001).

Safety and Hazards

During product formulation, oral, dermal, and ocular exposure may occur, particularly where manual or open processes are used .

Future Directions

Based on its physical and chemical properties and compartments to which it is released, Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-] is expected to partition predominantly to soil or water .

Biochemical Analysis

Biochemical Properties

2,2’-Diallylbisphenol A plays a crucial role in biochemical reactions, particularly in the modification of epoxy resins. It interacts with various enzymes and proteins to improve the mechanical properties of the resins. The compound is known to blend with resins to enhance their mechanical strength and durability . Additionally, 2,2’-Diallylbisphenol A interacts with bismaleimides, which are used to cure the resins, resulting in improved thermal and mechanical properties . The nature of these interactions involves the formation of strong covalent bonds between the compound and the resin matrix, leading to enhanced performance characteristics.

Cellular Effects

The effects of 2,2’-Diallylbisphenol A on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2’-Diallylbisphenol A can affect the expression of genes involved in cell proliferation and differentiation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production

Molecular Mechanism

The molecular mechanism of action of 2,2’-Diallylbisphenol A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their activity and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, 2,2’-Diallylbisphenol A can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Diallylbisphenol A change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that 2,2’-Diallylbisphenol A can have lasting effects on cellular function, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 2,2’-Diallylbisphenol A vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At high doses, 2,2’-Diallylbisphenol A can have toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is beneficial, while higher doses can be harmful . These dosage effects are critical for determining the safe and effective use of 2,2’-Diallylbisphenol A in animal studies.

Metabolic Pathways

2,2’-Diallylbisphenol A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into different metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells

Transport and Distribution

The transport and distribution of 2,2’-Diallylbisphenol A within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by active and passive transport mechanisms . Once inside the cells, 2,2’-Diallylbisphenol A can bind to various proteins, affecting its localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of 2,2’-Diallylbisphenol A is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . This subcellular localization can influence the activity and function of 2,2’-Diallylbisphenol A, affecting its biochemical and cellular effects

Properties

IUPAC Name

4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGGVRGNIEDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061942
Record name 4,4'-Isopropylidenebis(2-allylphenol)
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-
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CAS No.

1745-89-7
Record name o,o′-Diallylbisphenol A
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Record name Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Isopropylidenebis(2-allylphenol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenebis[2-allylphenol]
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Record name 2,2′-Diallylbisphenol A
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Synthesis routes and methods

Procedure details

Bis-A {2,2-bis-(4-hydroxyphenyl) propane} was converted to the diallyl ether via reaction of the diphenate salt with allyl chloride. The diallyl ether of Bis-A was heated in refluxing o-dichlorobenzene for 48 hrs to yield 2,2-bis(3-allyl4-hydroxyphenyl)propane. MS m/z 308 (M+ calcd for C21H24O2=308). The diphenol was converted to the dimethyl ether via reaction with methyl iodide as described in Example 2. MS m/z 336 (M+ calcd for C23H28O2=336). H NMR (300 MHz, CDCl3) d 1.70 (s, 6, CH3), 3.37 (m, 4, CH2 allyl), 3.82 (s, 6, OCH3), 4.92–5.05 (m, 4, CH2 vinyl), 5.85–6.15 (m, 2, vinyl), 6.70–7.05 (m, 6, aromatic). Oxidation of the diallyl derivative as described in Example 1 gave 2,2-{bis(3,3-epoxypropyl)4-methoxyphenyl}propane. MS m/z 353 (M+ —CH3) {Calcd for C23H28O4=368}. H NMR (300 MHz, CDCl3) d 1.60 (s, 6, CH3), 2.25 (d, 2, CH2epoxypropyl) 2.60–2.75 (m, 4, CH2 epoxypropyl), 2.85–2.95 (m, 2, CH2 epoxypropyl), 3.15–3.22 (m, 2, CH epoxypropyl) 3.83 (s, 6, OCH3), 6.75 (d, 2, aromatic), 7.10 (d, 4, aromatic).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DABPA?

A1: DABPA has the molecular formula C21H24O2 and a molecular weight of 308.41 g/mol. []

Q2: Are there any spectroscopic data available for DABPA?

A2: Yes, researchers commonly utilize techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize DABPA. These methods provide insights into the functional groups and structural arrangements within the molecule. [, , , ]

Q3: Is DABPA compatible with other polymers?

A3: DABPA exhibits good compatibility with various polymers, including bismaleimides (BMIs), epoxy resins, and polycarbonates. This compatibility makes it a valuable additive for modifying the properties of these polymers. [, , , , ]

Q4: How does DABPA impact the properties of bismaleimide resins?

A4: DABPA acts as a reactive diluent and toughening agent in BMI resins. It participates in the curing process, reducing the crosslinking density and enhancing the impact strength and fracture toughness of the final cured material. [, , , , ]

Q5: What about the thermal stability of DABPA-modified polymers?

A5: Incorporating DABPA into polymers like BMIs and epoxy resins can lead to improved thermal stability. This enhancement is attributed to the formation of robust crosslinked networks during the curing process. [, , , ]

Q6: Are there any applications of DABPA-modified polymers in high-temperature environments?

A6: Yes, due to their enhanced thermal stability, DABPA-modified polymers find applications in demanding environments, such as those encountered in aerospace, electronics, and oil and gas industries. For example, they are used in high-performance composites, adhesives, and coatings. [, , ]

Q7: Does DABPA exhibit any catalytic activity?

A7: Research has shown that DABPA can act as a catalyst in certain polymerization reactions. For instance, it can catalyze the curing of cyanate ester resins, lowering the curing temperature and influencing the final properties of the cured material. []

Q8: How does DABPA impact the curing behavior of cyanate ester resins?

A8: DABPA acts as a catalyst by promoting the trimerization reaction of cyanate ester groups, leading to the formation of a crosslinked polycyanurate network. This catalytic activity results in a lower curing temperature and a faster curing process. []

Q9: Have there been any computational studies conducted on DABPA?

A9: While specific computational studies focusing solely on DABPA are limited in the provided context, researchers utilize computational tools to investigate the properties and behavior of polymers containing DABPA. These studies contribute to the understanding of structure-property relationships and optimize material design for specific applications. []

Q10: How do structural modifications of DABPA affect its properties?

A10: Modifying the DABPA structure, such as introducing different functional groups or altering the alkyl chain length, can significantly impact its reactivity, compatibility with other polymers, and the final properties of the cured materials. Researchers explore these structure-activity relationships to fine-tune the performance of DABPA-containing polymers for specific applications. [, , ]

Q11: Are there any environmental concerns associated with DABPA?

A12: As with many chemical compounds, the potential environmental impact of DABPA and its degradation products requires careful consideration. Research focusing on its ecotoxicological effects and developing strategies for its safe disposal and potential biodegradation is crucial for ensuring its sustainable use. []

Q12: Are there any alternatives to DABPA in its various applications?

A13: Researchers are continually exploring alternative compounds and materials that can offer similar or improved performance compared to DABPA. These alternatives may offer advantages in terms of cost, processability, or environmental impact. []

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